molecular formula C12H12N2O2 B6385259 (2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine CAS No. 1261985-77-6

(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine

Cat. No.: B6385259
CAS No.: 1261985-77-6
M. Wt: 216.24 g/mol
InChI Key: REUHJIVOZHWEOK-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA. This particular compound is characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a 3,5-dimethylphenyl group at the 5 position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate in the presence of urea or thiourea. The reaction typically proceeds under reflux conditions in ethanol, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydropyrimidines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinones

    Reduction: Dihydropyrimidines

    Substitution: Halogenated or alkylated pyrimidines

Scientific Research Applications

(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Known for its use in antifolate drugs.

    2,4-Dihydroxypyrimidine: A simpler analog without the dimethylphenyl group.

    5-Phenylpyrimidine: Lacks the hydroxyl groups but has a similar aromatic substitution pattern.

Uniqueness

(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine is unique due to the presence of both hydroxyl groups and the 3,5-dimethylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUHJIVOZHWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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